N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477329-02-5
VCID: VC16175804
InChI: InChI=1S/C23H16ClN3O4S/c24-14-5-8-16(9-6-14)27-22(29)17-3-1-2-4-18(17)26-23(27)32-12-21(28)25-15-7-10-19-20(11-15)31-13-30-19/h1-11H,12-13H2,(H,25,28)
SMILES:
Molecular Formula: C23H16ClN3O4S
Molecular Weight: 465.9 g/mol

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

CAS No.: 477329-02-5

Cat. No.: VC16175804

Molecular Formula: C23H16ClN3O4S

Molecular Weight: 465.9 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide - 477329-02-5

Specification

CAS No. 477329-02-5
Molecular Formula C23H16ClN3O4S
Molecular Weight 465.9 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H16ClN3O4S/c24-14-5-8-16(9-6-14)27-22(29)17-3-1-2-4-18(17)26-23(27)32-12-21(28)25-15-7-10-19-20(11-15)31-13-30-19/h1-11H,12-13H2,(H,25,28)
Standard InChI Key SPDDYNVPHOAYQG-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Quinazolinone Core: A bicyclic system with a pyrimidine ring fused to a benzene ring, featuring a ketone group at position 4 .

  • 4-Chlorophenyl Substituent: A chlorinated aromatic ring attached to the quinazolinone at position 3, enhancing lipophilicity and potential target binding.

  • 1,3-Benzodioxole-Acetamide Linkage: A methylenedioxybenzene group connected via a sulfanyl-acetamide chain, contributing to metabolic stability and solubility .

The structural formula is represented as:
C23H16ClN3O4S\text{C}_{23}\text{H}_{16}\text{ClN}_{3}\text{O}_{4}\text{S}
Key spectroscopic identifiers include:

  • IR: Stretching vibrations for C=O (1670–1700 cm⁻¹), N–H (3300 cm⁻¹), and S–C (650 cm⁻¹).

  • NMR: Distinct signals for the benzodioxole protons (δ 6.8–7.1 ppm) and quinazolinone aromatic protons (δ 7.5–8.2 ppm) .

Comparative Analysis of Structural Analogs

Table 1 highlights structural analogs and their modifications:

Compound NameMolecular FormulaKey ModificationsMolecular Weight (g/mol)
Target CompoundC23H16ClN3O4S\text{C}_{23}\text{H}_{16}\text{ClN}_{3}\text{O}_{4}\text{S}4-Chlorophenyl, benzodioxole-acetamide465.9
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo...C27H25N3O5S2\text{C}_{27}\text{H}_{25}\text{N}_{3}\text{O}_{5}\text{S}_{2}Ethoxyphenyl, hexahydrobenzothieno ring535.6
N-(2H-1,3-Benzodioxol-5-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamideC17H13N3O4S\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{4}\text{S}Simplified quinazolinone, no chlorophenyl355.4
N-(1,3-Benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamideC27H22ClN3O5\text{C}_{27}\text{H}_{22}\text{ClN}_{3}\text{O}_{5}Pyridazinone core, methoxybenzyl group503.9

These analogs demonstrate how substituents influence molecular weight and biological activity. For instance, the ethoxyphenyl variant exhibits increased bulkiness, potentially altering pharmacokinetics, while the pyridazinone derivative introduces a different heterocyclic scaffold.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves three key stages (Figure 1):

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with 4-chlorobenzaldehyde, followed by cyclization using urea or thiourea .

  • Sulfanyl-Acetamide Coupling: Reaction of 2-mercaptoquinazolinone with chloroacetyl chloride, followed by amidation with 1,3-benzodioxol-5-amine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Critical reaction parameters include:

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: Piperidine for facilitating Knoevenagel condensations.

  • Solvents: Dimethylformamide (DMF) for amidation.

Yield Optimization Challenges

Initial yields are suboptimal (30–40%) due to:

  • Steric Hindrance: Bulky substituents on the quinazolinone impede acetamide coupling.

  • Oxidative Byproducts: Sulfur oxidation during purification reduces final yields .
    Strategies to improve efficiency include microwave-assisted synthesis and inert atmosphere handling.

Biological Activity and Mechanisms

In Vitro Pharmacological Profiles

While direct data on the target compound is limited, structurally related quinazolinones exhibit:

  • Kinase Inhibition: Blocking ATP-binding pockets in tyrosine kinases (IC₅₀: 0.5–2 µM).

  • Antimicrobial Effects: Growth inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).

  • Anticancer Activity: Apoptosis induction in MCF-7 breast cancer cells (EC₅₀: 10 µM).

The chlorophenyl group may enhance membrane permeability, while the benzodioxole moiety could mitigate oxidative metabolism .

Putative Mechanisms of Action

  • Kinase Binding: Molecular docking suggests hydrogen bonding between the quinazolinone C=O and kinase hinge regions.

  • DNA Intercalation: Planar quinazolinone intercalates into DNA, disrupting replication .

  • Reactive Oxygen Species (ROS) Generation: Sulfanyl groups may induce oxidative stress in microbial cells.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and benzodioxole groups.

  • Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration assays.

  • Target Validation: CRISPR screening to identify novel biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator